molecular formula C10H16N2O B3155692 5,7-Dimethyl-1,3-diazaadamantan-6-one CAS No. 80808-86-2

5,7-Dimethyl-1,3-diazaadamantan-6-one

Cat. No.: B3155692
CAS No.: 80808-86-2
M. Wt: 180.25 g/mol
InChI Key: XGTRHKDYLMRKHW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-diazaadamantan-6-one: is a nitrogen-containing analog of adamantane, which is a well-known hydrocarbon with a diamond-like structure. The incorporation of nitrogen atoms into the adamantane framework results in unique chemical and physical properties. This compound is part of the broader class of azaadamantanes, which have been studied for their potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,3-diazaadamantan-6-one typically involves the reaction of 1,5-diethyl- or 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ones with monoterpenoid aldehydes. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1,3-diazaadamantan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 5,7-Dimethyl-1,3-diazaadamantan-6-one is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly as an analgesic. Studies have demonstrated its efficacy in pain relief, making it a candidate for the development of new analgesic drugs .

Industry: In industrial applications, this compound can be used in the production of materials with specific properties, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,3-diazaadamantan-6-one involves its interaction with specific molecular targets. For instance, its analgesic activity is believed to be mediated through interaction with cannabinoid receptors, particularly CB1 receptors. This interaction modulates pain perception and provides relief .

Comparison with Similar Compounds

  • 5,7-Diphenyl-1,3-diazaadamantan-6-one
  • 6-Substituted diazaadamantanes
  • 3,7-Diazabicyclo[3.3.1]nonanes

Uniqueness: 5,7-Dimethyl-1,3-diazaadamantan-6-one stands out due to its specific substitution pattern and the presence of methyl groups at the 5 and 7 positions. This structural uniqueness contributes to its distinct chemical and biological properties, such as enhanced analgesic activity compared to other diazaadamantane derivatives .

Properties

IUPAC Name

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTRHKDYLMRKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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